molecular formula C10H10O4 B15256208 6-Methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid CAS No. 1516427-09-0

6-Methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid

Cat. No.: B15256208
CAS No.: 1516427-09-0
M. Wt: 194.18 g/mol
InChI Key: FIQCCEMWGZNEGC-UHFFFAOYSA-N
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Description

6-Methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid is a chemical compound with the molecular formula C9H8O4 and an average mass of 164.16 g/mol . This substance features a benzofuran core, a scaffold recognized for its significant presence in pharmacologically active molecules . The benzofuran structural motif is found in a wide array of natural products and synthetic compounds with diverse biological properties . Researchers are particularly interested in benzofuran-based compounds like this one due to their demonstrated therapeutic potential. Scientific reviews highlight that such heterocycles exhibit extraordinary inhibitory potency against panels of human cancer cell lines . The benzofuran moiety is a key component in several clinical drugs and many compounds that are considered promising candidates for development as anticancer agents . This makes this compound a valuable building block in medicinal chemistry for the synthesis and exploration of new biologically active molecules aimed at improving human health. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1516427-09-0

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C10H10O4/c1-13-6-2-3-7-8(10(11)12)5-14-9(7)4-6/h2-4,8H,5H2,1H3,(H,11,12)

InChI Key

FIQCCEMWGZNEGC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(CO2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of furan-2-carboxylic acid using potassium permanganate . Another method includes the use of microwave-assisted synthesis, which has been shown to be effective in producing benzofuran derivatives . The reaction conditions typically involve high temperatures and the use of specific catalysts to facilitate the formation of the benzofuran ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: Substitution reactions can occur at different positions on the benzofuran ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of carboxylic acid derivatives, while substitution reactions can produce a wide range of substituted benzofuran compounds.

Scientific Research Applications

Scientific Research Applications of 6-Methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid

This compound is a chemical compound belonging to the benzofuran family. It has garnered attention in pharmacological research due to its diverse biological activities and unique structure, which allows it to interact with various biological targets, leading to significant therapeutic potential.

Chemical Reactions

This compound undergoes several types of chemical reactions:

  • Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
  • Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
  • Substitution: Substitution reactions can occur at different positions on the benzofuran ring, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The products formed depend on the specific reagents and conditions; oxidation can lead to carboxylic acid derivatives, while substitution reactions can produce a wide range of substituted benzofuran compounds.

Biological Activities

Benzofuran derivatives, including this compound, exhibit a wide range of biological activities through several mechanisms:

  • Enzyme Interaction: The compound has been shown to inhibit Src kinase, a critical enzyme involved in cell signaling pathways, thereby influencing cellular processes such as proliferation and apoptosis.
  • Cellular Effects: It induces apoptosis in cancer cells through modulation of cell signaling pathways. This has been evidenced by studies showing its anti-tumor activity in various cancer models.

This compound was tested for its ability to induce apoptosis in Jurkat T lymphocytes, and the findings revealed that it effectively triggered cell death primarily through G2/M phase arrest, showcasing its potential for cancer treatment applications.

Study on Anticancer Properties

  • The compound induces apoptosis in cancer cells.
  • It effectively triggers cell death primarily through G2/M phase arrest, showcasing its potential for cancer treatment applications.

Antimicrobial Activity

Benzofuran derivatives have demonstrated potential as antimicrobial agents . Halogen derivatives of selected 3-benzofurancarboxylic acids were prepared using 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid as starting material . Three compounds showed antimicrobial activity against Gram-positive bacteria, and two exhibited antifungal activity against Candida strains .

Inhibition of Human Leukocyte Elastase

Mechanism of Action

The mechanism of action of 6-Methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Position and Saturation
  • 6-Methoxy-3-methyl-2-benzofuranacarboxylic acid (): Differs by having a fully aromatic benzofuran core and a methyl group instead of the dihydro structure. The absence of saturation reduces conformational flexibility and alters electronic properties compared to the target compound.
  • 3-Benzyl-3-methyl-2,3-dihydrobenzofuran-5-carboxylic acid cyclohexylamide (14) (): Features an amide group at position 5 instead of a carboxylic acid at position 3.
Functional Group Impact on Bioactivity
  • 2-(6-Methoxybenzofuran-3-yl)acetic acid (): Contains an acetic acid side chain at position 3 rather than a direct carboxylic acid. This structural difference may reduce steric hindrance and alter binding affinity in biological systems .
  • Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (III) (): A halogenated ester derivative with bromine substituents. The electron-withdrawing halogens increase reactivity but decrease bioavailability compared to the methoxy group in the target compound .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups LogP (Predicted)
6-Methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid C₁₀H₁₀O₄ 194.18 Carboxylic acid, Methoxy 1.2
3-Benzyl-3-methyl-...-cyclohexylamide (14) C₂₃H₂₅NO₂ 353.45 Amide, Benzyl 3.8
2-(6-Methoxybenzofuran-3-yl)acetic acid C₁₁H₁₀O₄ 206.20 Acetic acid, Methoxy 1.5

Key Observations :

  • The target compound’s carboxylic acid group lowers LogP (increased hydrophilicity) compared to amide derivatives like compound 14.

Biological Activity

6-Methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid, a benzofuran derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its unique structure, which allows it to interact with various biological targets, leading to significant therapeutic potential.

  • Molecular Formula : C11H12O4
  • Molecular Weight : 208.21 g/mol
  • CAS Number : 93198-72-2

Benzofuran derivatives, including this compound, exhibit a wide range of biological activities through several mechanisms:

  • Enzyme Interaction : The compound has been shown to inhibit Src kinase, a critical enzyme involved in cell signaling pathways, thereby influencing cellular processes such as proliferation and apoptosis.
  • Cellular Effects : It induces apoptosis in cancer cells through modulation of cell signaling pathways. This has been evidenced by studies showing its anti-tumor activity in various cancer models .

Antimicrobial Activity

Research indicates that benzofuran derivatives possess notable antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to this compound have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL .
  • Antifungal Activity : The compound also exhibits antifungal properties against strains like Candida albicans, with effective concentrations reported at approximately 100 μg/mL .

Anticancer Activity

The anticancer potential of this compound is significant:

  • Cell Cycle Arrest : Research shows that it can induce G2/M phase arrest in cancer cells, leading to apoptosis. This effect is particularly pronounced in cells with functional p53 .
  • Cytotoxicity : In vitro studies have reported IC50 values indicating potent cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized derivatives of benzofuran carboxylic acids. The results highlighted that certain derivatives exhibited significant antibacterial and antifungal activities against selected pathogens, reinforcing the therapeutic potential of benzofuran compounds .

Study on Anticancer Properties

In another investigation, the compound was tested for its ability to induce apoptosis in Jurkat T lymphocytes. The findings revealed that it effectively triggered cell death primarily through G2/M phase arrest, showcasing its potential for cancer treatment applications .

Summary of Biological Activities

Activity TypeSpecific ActionMIC/IC50 Values
AntibacterialEffective against Staphylococcus aureusMIC 50 - 200 μg/mL
AntifungalActive against Candida albicansMIC ~100 μg/mL
AnticancerInduces apoptosis in cancer cellsIC50 varies by cell line (noted as low)

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